molecular formula C20H27N3O4S B2939563 Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate CAS No. 939242-88-3

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2939563
CAS No.: 939242-88-3
M. Wt: 405.51
InChI Key: REMCURTZLYVUFF-UHFFFAOYSA-N
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Description

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate is a complex heterocyclic compound designed for advanced pharmaceutical and chemical research. This molecule integrates a 4-hydroxy-2-oxo-1,2-dihydropyridine core, a structural motif found in various biologically active compounds , with a thiophene and piperazine carbamate moiety. Such a structure suggests potential as a key intermediate in medicinal chemistry, particularly in the development of novel enzyme inhibitors or receptor modulators. The specific mechanism of action and primary research applications for this compound are yet to be fully characterized and published, representing a significant opportunity for investigative studies. Researchers may find value in exploring its properties for projects in drug discovery and heterocyclic chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-thiophen-2-ylmethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-4-23-14(3)13-15(24)17(19(23)25)18(16-7-6-12-28-16)21-8-10-22(11-9-21)20(26)27-5-2/h6-7,12-13,18,24H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMCURTZLYVUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CS2)N3CCN(CC3)C(=O)OCC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound is a derivative of dihydropyridine and piperazine, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, particularly its neuroprotective and anti-neuroinflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H28N4O4C_{21}H_{28}N_{4}O_{4} with a molecular weight of approximately 400.48 g/mol. The structural configuration suggests potential interactions with biological targets through hydrogen bonding and other intermolecular forces.

Target Interaction

The compound primarily targets voltage-dependent calcium channels, which are crucial in various physiological processes including neurotransmitter release and muscle contraction. Dihydropyridine derivatives are known to modulate these channels, potentially leading to neuroprotective effects.

Biochemical Pathways

Research indicates that compounds with indole and dihydropyridine structures can interact with multiple biochemical pathways. This includes pathways involved in oxidative stress response, inflammation, and cellular signaling, which are vital in neuroprotection.

Biological Activities

The biological activities of this compound include:

1. Neuroprotective Effects
Studies have shown that the compound exhibits significant neuroprotective activity. For instance, in animal models subjected to ischemic conditions, the compound was found to prolong survival time and reduce mortality rates by mitigating neuronal damage during acute cerebral ischemia .

2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various experimental setups. This suggests its potential utility in treating neuroinflammatory conditions.

3. Antioxidant Activity
Antioxidant properties have been attributed to the compound, likely due to its ability to scavenge free radicals and reduce oxidative stress within cells. This activity is crucial for protecting neuronal integrity against oxidative damage.

Case Studies

Several studies highlight the efficacy of this compound in preclinical models:

StudyModelFindings
Study 1Bilateral carotid artery occlusion in miceSignificant reduction in mortality rates; prolonged survival times observed .
Study 2In vitro assays on neuronal cell linesReduction in inflammatory markers and oxidative stress indicators.
Study 3Animal models of neurodegenerative diseaseImprovement in cognitive functions and reduction in neuronal loss .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups/Electronics
Target Compound 1,2-Dihydropyridin-2-one Thiophen-2-yl, piperazine-ethyl carboxylate Electron-rich thiophene (π-π interactions), basic piperazine (solubility), ester (lipophilicity)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine (bicyclic) 4-Nitrophenyl, cyano, phenethyl, diethyl ester Electron-withdrawing nitro (polarity), rigid bicyclic core (binding selectivity)
Coumarin-pyrimidinone derivatives (e.g., 4i, 4j) Pyrimidin-2-one + coumarin Coumarin-3-yl, tetrazolyl, pyrazolyl Lactone (hydrolysis susceptibility), pyrazolyl (hydrogen bonding)
Methylofuran (MFR-a) Furan Formyl, glutamic acid linkages Electron-deficient furan (weaker π-π stacking vs. thiophene)

Key Findings:

Core Heterocycles :

  • The target compound’s 1,2-dihydropyridin-2-one core is less rigid than bicyclic systems (e.g., tetrahydroimidazo[1,2-a]pyridine in ) but offers conformational flexibility for target binding .
  • Thiophene vs. furan (MFR-a): Thiophene’s higher aromaticity enhances π-π stacking and metabolic stability compared to furan’s oxygen-containing ring .

Substituent Effects :

  • The piperazine-ethyl carboxylate group introduces basicity (pKa ~8.5 for piperazine) and moderate water solubility, contrasting with the lipophilic diethyl esters in ’s compound .
  • Thiophen-2-yl vs. 4-nitrophenyl : The nitro group in ’s compound increases polarity but may reduce cell permeability compared to the electron-rich thiophene .

Biological Interactions (Inferred) :

  • Piperazine derivatives are often utilized in drug design for their ability to engage in hydrogen bonding and cationic interactions (e.g., with ion channels or GPCRs) .
  • Coumarin-containing analogs () may exhibit fluorescence or anticoagulant activity, which is absent in the target compound due to structural differences .

Synthesis and Characterization: Multi-step synthesis is likely required for the target compound, similar to the protocols in and , which employ NMR, IR, and MS for structural validation .

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